Benz[a]anthracene-5-methanol, 7,12-dimethyl-
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Overview
Description
Benz[a]anthracene-5-methanol, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon. It is a derivative of benz[a]anthracene, characterized by the presence of methanol and two methyl groups at the 7 and 12 positions. This compound is known for its carcinogenic properties and is often used in scientific research to study cancer mechanisms and other biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracene-5-methanol, 7,12-dimethyl- typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benz[a]anthracene-5-methanol, 7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydrobenz[a]anthracene derivatives.
Substitution: Various alkylated and acylated products.
Scientific Research Applications
Benz[a]anthracene-5-methanol, 7,12-dimethyl- is widely used in scientific research due to its carcinogenic properties. It serves as a model compound to study:
Cancer Mechanisms: Used to induce tumors in laboratory animals to study the initiation and progression of cancer.
Toxicology: Helps in understanding the toxic effects of polycyclic aromatic hydrocarbons.
Environmental Studies: Used to study the impact of pollutants on the environment and living organisms.
Mechanism of Action
The carcinogenic effects of Benz[a]anthracene-5-methanol, 7,12-dimethyl- are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, causing mutations and initiating carcinogenesis. The primary molecular targets include the cytochrome P450 enzymes, which facilitate its metabolic activation .
Comparison with Similar Compounds
Similar Compounds
- Benz[a]anthracene
- Benzo[a]pyrene
- Chrysene
Uniqueness
Benz[a]anthracene-5-methanol, 7,12-dimethyl- is unique due to the presence of methanol and two methyl groups, which influence its chemical reactivity and biological activity. Compared to other polycyclic aromatic hydrocarbons, it has distinct metabolic pathways and forms specific DNA adducts that are crucial for studying carcinogenesis .
Properties
CAS No. |
34698-68-5 |
---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(7,12-dimethylbenzo[a]anthracen-5-yl)methanol |
InChI |
InChI=1S/C21H18O/c1-13-16-7-3-4-8-17(16)14(2)21-19-10-6-5-9-18(19)15(12-22)11-20(13)21/h3-11,22H,12H2,1-2H3 |
InChI Key |
RRHBLJOZQYJMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)CO |
Origin of Product |
United States |
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